molecular formula C13H15ClF2N2O B3115191 [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine CAS No. 208111-39-1

[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine

Número de catálogo B3115191
Número CAS: 208111-39-1
Peso molecular: 288.72 g/mol
Clave InChI: ZRLXAWPHBCZDBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of this compound could involve the use of 3-Chloro-4-fluorobenzoyl chloride , which is a related compound with the molecular weight of 193 . This compound is typically stored in an inert atmosphere at room temperature . The synthesis could also involve the use of 4-Fluorobenzyl chloride , which has a linear formula of FC6H4CH2Cl .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a benzoyl group (C6H5CO-) and a fluorine atom attached to the piperidine ring.


Chemical Reactions Analysis

The compound 4-Fluorobenzoyl chloride is known to undergo Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene . This suggests that [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine might also participate in similar reactions.

Aplicaciones Científicas De Investigación

Biased Agonists for Serotonin Receptors

A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" for serotonin 5-HT1A receptors. These compounds demonstrated high selectivity in various signal transduction assays, notably in ERK1/2 phosphorylation, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Monoamine Oxidase Inhibitors

In 1989, Danzin et al. reported that alpha-silyl amines, including benzyl-dimethyl-silyl-methanamine derivatives, were potent inhibitors of rat brain monoamine oxidase B (MAO-B). These findings suggest their potential application as anti-Parkinsonian agents (Danzin et al., 1989).

Novel Antipsychotic Agents

Research by Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds, not interacting with dopamine receptors, showed antipsychotic-like profiles in behavioral animal tests, suggesting their potential as novel antipsychotic agents (Wise et al., 1987).

Multitarget Directed Ligands for Alzheimer's Treatment

In a 2013 study, Kumar et al. synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives and assayed them as inhibitors of acetylcholinesterase and monoamine oxidase, revealing potential applications in Alzheimer's disease treatment (Kumar et al., 2013).

Conformational Analysis

Ribet et al. (2005) focused on the conformational analysis and crystal structure of a related compound. Their work contributes to understanding the physical and chemical properties of such compounds, which is crucial for their application in pharmaceuticals (Ribet et al., 2005).

Safety and Hazards

The compound 3-Chloro-4-fluorobenzoyl chloride, which may be used in the synthesis of [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine, is classified as a skin corrosive substance . It has a GHS05 pictogram and a danger signal word . The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) .

Propiedades

IUPAC Name

[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3-chloro-4-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O/c14-10-7-9(1-2-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLXAWPHBCZDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine

Synthesis routes and methods

Procedure details

0.10 g of 2-[l-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl-methyl]isoindole-1,3-dione (0.238 mmol) and 0.50 ml of ethanolamine (8.28 mmol) are mixed and the solution obtained is heated at 55° C. under a nitrogen atmosphere for 2 hours. The mixture is poured into ice-cold water and then extracted with chloroform. The organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and the solvent evaporated off. 0.06 g of the title product is obtained in the form of a colorless oil which is used in the next stage without further purification.
Name
2-[l-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl-methyl]isoindole-1,3-dione
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine
Reactant of Route 2
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine
Reactant of Route 3
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine
Reactant of Route 4
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine
Reactant of Route 6
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.